4-(Benzenesulfonyl)phenol

概要

説明

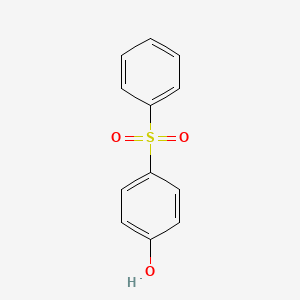

4-(Benzenesulfonyl)phenol is an organic compound with the molecular formula C12H10O3S. It is a phenolic compound where a benzenesulfonyl group is attached to the para position of the phenol ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

作用機序

Target of Action

Phenolic compounds, which 4-(benzenesulfonyl)phenol is a part of, are known to interact with a variety of biological targets, including enzymes and cell receptors .

Mode of Action

They can bind to proteins, interfere with enzymatic activity, or modulate cell signaling pathways .

Biochemical Pathways

Phenolic compounds, including this compound, are part of the phenylpropanoid pathway, a major secondary metabolic pathway in plants . This pathway is responsible for the biosynthesis of a wide range of compounds, including flavonoids, coumarins, and lignans

Pharmacokinetics

Phenolic compounds are known to have poor oral bioavailability due to their metabolism and biotransformation by phase 1 and phase 2 enzymes and gut microflora

Result of Action

Phenolic compounds are known for their antioxidant properties, and they can modulate cellular signaling pathways, potentially leading to various biological effects .

生化学分析

Biochemical Properties

Phenolic compounds, such as 4-(Benzenesulfonyl)phenol, are known to interact with proteins, altering their structure and properties . These interactions can occur through covalent linkages and/or non-covalent interactions, including hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level through free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression

Metabolic Pathways

Phenolic compounds are known to be synthesized through the shikimate and phenylpropanoid pathways

準備方法

Synthetic Routes and Reaction Conditions

4-(Benzenesulfonyl)phenol can be synthesized through a Friedel-Crafts reaction. The process involves the reaction of phenol with benzenesulfonic acid in the presence of a catalyst such as tris(pentafluorophenyl)borane. The reaction is carried out under mild conditions, typically at a temperature of 115-120°C, and involves refluxing under slight vacuum .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route. The process is optimized for large-scale production, ensuring high purity (over 99.5%) and yield (94-96%). The solvents used in the reaction are mostly recoverable, making the process environmentally friendly and cost-effective .

化学反応の分析

Types of Reactions

4-(Benzenesulfonyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are often used in nucleophilic aromatic substitution reactions

Major Products Formed

Oxidation: Quinones.

Reduction: Sulfides.

Substitution: Various substituted phenols depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of 4-(benzenesulfonyl)phenol in the development of anticancer agents. For instance, derivatives of this compound have shown promising results as inhibitors of carbonic anhydrase IX, an enzyme often overexpressed in tumors. These inhibitors exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating strong selectivity and potential for therapeutic use in cancer treatment .

2. Antibacterial and Antibiofilm Properties

The compound has also been evaluated for its antibacterial properties. Certain derivatives demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, achieving inhibition rates of up to 80% at specific concentrations. This suggests a potential application in developing antibacterial agents or coatings that prevent biofilm formation on medical devices .

Material Science

1. Polymer Chemistry

this compound serves as a valuable building block in polymer chemistry. Its sulfonyl group can enhance the thermal stability and mechanical properties of polymers. Research indicates that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and mechanical stress, making them suitable for high-performance applications .

2. Synthesis of Functional Materials

The compound is utilized in the synthesis of various functional materials, including dyes and sensors. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, facilitating the design of materials with tailored properties for specific applications in electronics and photonics .

Chemical Intermediate

1. Synthesis Pathways

this compound is often used as an intermediate in the synthesis of more complex molecules. For example, it can be transformed into various sulfonamide derivatives which are important in pharmaceutical chemistry. The versatility of its chemical structure allows it to participate in numerous reactions, including electrophilic aromatic substitution and nucleophilic addition, making it a key player in organic synthesis .

Case Study 1: Anticancer Compound Development

A study focused on synthesizing new aryl thiazolone-benzenesulfonamides derived from this compound demonstrated its effectiveness against cancer cell lines. The synthesized compounds not only inhibited carbonic anhydrase IX but also induced apoptosis in MDA-MB-231 breast cancer cells, showcasing the compound's potential in cancer therapy .

Case Study 2: Antibacterial Evaluation

Another research project assessed the antibacterial efficacy of derivatives based on this compound against common pathogens. The results indicated that certain derivatives could effectively inhibit bacterial growth and biofilm formation, suggesting their utility in medical applications where infection control is critical .

類似化合物との比較

Similar Compounds

Benzenesulfonic acid: Similar in structure but lacks the phenolic hydroxyl group.

Phenol: Lacks the benzenesulfonyl group.

4-Hydroxybenzenesulfonic acid: Similar but has a sulfonic acid group instead of a sulfonyl group.

Uniqueness

4-(Benzenesulfonyl)phenol is unique due to the presence of both a phenolic hydroxyl group and a benzenesulfonyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .

生物活性

4-(Benzenesulfonyl)phenol, also known as benzenesulfonyl-4-hydroxyphenyl, is a compound that has garnered attention for its potential biological activities. This article delves into the various biological effects of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHOS, and its structure features a phenolic hydroxyl group attached to a benzenesulfonyl moiety. The presence of both the hydroxyl and sulfonyl groups may contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound can be a potential candidate for developing antimicrobial agents, especially against resistant strains.

Antioxidant Activity

The antioxidant capability of this compound has also been evaluated. The compound demonstrated significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

| Assay Method | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 30 µM |

These results indicate that this compound can effectively neutralize free radicals, highlighting its potential as a therapeutic agent in oxidative stress management.

Case Studies

- Antimicrobial Efficacy Against Biofilms : A study assessed the effectiveness of this compound on biofilm-forming bacteria. The compound was found to disrupt biofilm formation in Staphylococcus epidermidis, suggesting its utility in treating biofilm-associated infections.

- Cytotoxicity Assessment : In a cytotoxicity study involving human cell lines, this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing anti-cancer therapies that minimize harm to healthy tissues.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps mitigate oxidative damage in cells.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to cell lysis.

特性

IUPAC Name |

4-(benzenesulfonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUKRBMPOXGCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322064 | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-69-9 | |

| Record name | NSC400311 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(Benzenesulfonyl)phenol in the thermosensitive recording material?

A1: The abstract describes a thermosensitive recording material where this compound acts as a component of the developing agent in the thermosensitive layer []. While the exact mechanism isn't detailed, it works in conjunction with 2,4-diphenyl sulfonyl phenol and 2,4,6-triphenyl sulfonyl phenol to react with the dye upon heating, leading to visible image formation. The combination of these three compounds enhances thermosensitivity, meaning the material responds more effectively to heat, enabling image development.

Q2: What are the advantages of using a developing agent containing this compound in this specific application?

A2: The abstract highlights several advantages of incorporating this compound alongside the other sulfonyl phenols in the developing agent []. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。